molecular formula C20H17N5O6 B14161628 N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide CAS No. 364339-99-1

N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B14161628
CAS No.: 364339-99-1
M. Wt: 423.4 g/mol
InChI Key: LWJFWNWSJGOXMI-UHFFFAOYSA-N
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Description

N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a benzodioxole ring, and a hydrazinyl linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound. Substitution reactions could result in derivatives with different functional groups, potentially altering the compound’s biological activity .

Scientific Research Applications

N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites .

Mechanism of Action

The mechanism by which N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of an indole moiety, a benzodioxole ring, and a hydrazinyl linkage. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

364339-99-1

Molecular Formula

C20H17N5O6

Molecular Weight

423.4 g/mol

IUPAC Name

N-[2-[[1-(2-amino-2-oxoethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H17N5O6/c21-16(26)9-25-13-4-2-1-3-12(13)18(20(25)29)24-23-17(27)8-22-19(28)11-5-6-14-15(7-11)31-10-30-14/h1-7,29H,8-10H2,(H2,21,26)(H,22,28)

InChI Key

LWJFWNWSJGOXMI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)N=NC3=C(N(C4=CC=CC=C43)CC(=O)N)O

Origin of Product

United States

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